molecular formula C19H15F3N2O B2733430 (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 478017-75-3

(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2733430
CAS No.: 478017-75-3
M. Wt: 344.337
InChI Key: PIBJZWJVZVEMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 2-cyanoacrylamides, which are recognized as key scaffolds in the development of bioactive molecules . These compounds are often investigated for their potential anti-inflammatory properties; for instance, a closely related compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), has demonstrated potent anti-inflammatory and anti-edematogenic activity in pre-clinical models, significantly reducing leukocyte migration and the production of key inflammatory mediators like IL-1β and TNF-α . Computational studies on such analogs suggest potential interactions with inflammatory targets like iNOS . The molecular structure of this compound features a donor-π-conjugation-acceptor (D-π-A) system, a characteristic of "push-pull" organic dyes that are sensitive to environmental changes and valuable in materials science . Its core structure is derived from the conjugation of a 2-cyanoacetamide derivative with a substituted benzaldehyde. The presence of the strong electron-withdrawing trifluoromethyl group and the cyano functionality can influence the compound's planarity, polarity, and intermolecular interactions, which can be critical for its solid-state properties and binding affinity to biological targets . In crystal structures, related cyanoacrylamides often form stabilized networks through intermolecular hydrogen bonds such as N-H···O, N-H···N, and C-H···O, which can be a relevant consideration for researchers working on crystallography and formulation . This product is intended for research applications only and is not designed for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O/c1-13(15-7-3-2-4-8-15)24-18(25)16(12-23)10-14-6-5-9-17(11-14)19(20,21)22/h2-11,13H,1H3,(H,24,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBJZWJVZVEMMJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamine Intermediate: The reaction begins with the condensation of an appropriate aldehyde with an amine to form an enamine intermediate.

    Addition of the Cyano Group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.

    Formation of the Final Product: The final step involves the reaction of the cyano-substituted intermediate with a trifluoromethyl-substituted phenyl compound under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino-substituted derivatives.

    Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Antimicrobial Potency :

  • Compounds with trifluoromethylphenyl groups (e.g., 1j) exhibit submicromolar MIC values against Staphylococcus aureus and Mycobacterium tuberculosis . The target compound’s 3-(trifluoromethyl)phenyl group likely enhances lipophilicity and membrane permeability, critical for disrupting bacterial membranes .
  • N-Aryl substituents : Bulky, electron-deficient groups (e.g., 3,5-bis(trifluoromethyl)phenyl) improve activity against drug-resistant strains like MRSA . The target compound’s 1-phenylethyl group may balance steric effects and solubility.

Cytotoxicity :

  • Dichlorocinnamanilides and trifluoromethyl-substituted analogs show low cytotoxicity to mammalian cells, suggesting a favorable therapeutic index . The target compound’s absence of halogens (e.g., Cl) may further reduce toxicity risks.

In WP1066, this group contributes to JAK/STAT3 inhibition .

Structure-Activity Relationships (SAR)

  • Lipophilicity :

    • Trifluoromethyl groups increase logP values, improving membrane penetration. For example, 3,4-dichlorocinnamanilides (logP ~3.5) show broader antimicrobial spectra than less lipophilic analogs .
    • The 1-phenylethyl group in the target compound may moderate logP compared to bis(trifluoromethyl)phenyl derivatives.
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., CF₃, CN) enhance reactivity of the α,β-unsaturated amide, facilitating interactions with nucleophilic residues in bacterial proteins .
  • Stereochemistry :

    • The (E)-configuration is critical for activity, as cis isomers often show reduced potency due to steric hindrance .

Physicochemical and ADMET Properties

  • Solubility: Cyano and trifluoromethyl groups reduce aqueous solubility, necessitating formulation optimization for in vivo applications.
  • Toxicity : Analogs with similar substituents (e.g., 1j) show minimal cytotoxicity, suggesting the target compound may also have a favorable safety profile .

Biological Activity

(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula:

 E 2 cyano N 1 phenylethyl 3 3 trifluoromethyl phenyl prop 2 enamide\text{ E 2 cyano N 1 phenylethyl 3 3 trifluoromethyl phenyl prop 2 enamide}

This structure includes a cyano group, an amide linkage, and a trifluoromethyl-substituted phenyl ring, which contribute to its unique chemical properties and biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • CB1/CB2 Receptor Modulation : The compound has been studied for its interaction with cannabinoid receptors (CB1 and CB2). It acts as a partial agonist at these receptors, suggesting potential applications in pain management and anti-inflammatory therapies .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can attenuate lipopolysaccharide-induced NF-κB activation, indicating its potential as an anti-inflammatory agent. Its efficacy was compared to that of cinnamic acid derivatives, showing promising results in reducing inflammation .
  • Antimicrobial Activity : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Studies have shown that related compounds exhibit significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could possess similar effects .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

  • Cytotoxicity : The compound was tested for cytotoxic effects against various cancer cell lines. Results indicated no significant cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for further development .
  • Anti-inflammatory Potential : The compound's ability to inhibit NF-κB activation was quantified, revealing a reduction in inflammatory markers by approximately 9% compared to controls .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

StudyFocusOutcome
Study 1CB1/CB2 Receptor InteractionDemonstrated partial agonist activity with K(i) values indicating effective binding .
Study 2Anti-inflammatory ActivityShowed significant inhibition of NF-κB activation in vitro .
Study 3Antimicrobial TestingConfirmed effectiveness against MRSA with MIC values indicating bactericidal properties .

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